molecular formula C16H11F3N2O B12445467 2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE

2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE

Cat. No.: B12445467
M. Wt: 304.27 g/mol
InChI Key: FEVLZLGVEGNAHH-UHFFFAOYSA-N
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Description

2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a chromene core, with a phenylhydrazone moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE typically involves the cyclization of o-isopropenylphenols with trifluoroacetic anhydride. This reaction proceeds via sequential trifluoroacetylation and double carbonyl–ene reaction followed by elimination reaction . The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the trifluoromethyl group and the chromene core, which provide multiple reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The chromene core may also contribute to the compound’s biological activity by facilitating interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE
  • 2-TRIFLUOROmethyl-4H-THIOCHROMENE-4-ONE
  • 2-TRIFLUOROmethyl-4H-CHROMENE-4-THIONE

Uniqueness

Compared to similar compounds, 2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE stands out due to the presence of the phenylhydrazone moiety, which imparts additional chemical stability and reactivity. This unique structural feature enhances its potential for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

N-[[2-(trifluoromethyl)chromen-4-ylidene]amino]aniline

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)15-10-13(12-8-4-5-9-14(12)22-15)21-20-11-6-2-1-3-7-11/h1-10,20H

InChI Key

FEVLZLGVEGNAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C2C=C(OC3=CC=CC=C32)C(F)(F)F

Origin of Product

United States

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